铬酸铷

描述

Synthesis Analysis

The synthesis of rubidium compounds often involves reactions with rubidium salts. For example, the synthesis of rubidium-selective chromoionophores involved ring-opening reactions and demonstrated a change in color in the presence of Rb+ salts, indicating complexation with rubidium ions (Kirschke et al., 1994).

Molecular Structure Analysis

The molecular structure of rubidium compounds can vary significantly. For instance, a study on rubidium lanthanide double chromates revealed different structural types based on the rare earth element paired with rubidium, demonstrating the versatility of rubidium in forming compounds (Melnikov et al., 1993).

Chemical Reactions and Properties

Rubidium compounds engage in various chemical reactions, indicating their reactivity and interaction with other elements. A notable reaction is the formation of rubidium pentaborate under hydrothermal conditions, which involves spiral chains of alternating PO4 and ZnO4 tetrahedra connected by rubidium ions and hydrogen bonds (Jensen et al., 2000).

Physical Properties Analysis

The physical properties of rubidium compounds are closely related to their crystal structures and bonding. For example, the structure of triclinic rubidium dichromate was determined by X-ray diffraction, revealing the spatial arrangement of rubidium ions and dichromate groups within the crystal lattice (Panagiotopoulos et al., 1970).

Chemical Properties Analysis

The chemical properties of rubidium compounds, such as reactivity and stability, can be inferred from studies on compound formation and extraction methods. Compound formation in the rubidium-chromium-oxygen system, for example, highlights the reactivity of rubidium with chromium and oxygen to form compounds like RbCrO2 and Rb4CrO4, indicating the potential chemical behaviors of rubidium chromates (Gadd & Borgstedt, 1983).

科研应用

光学和激光技术:由于其强化学和光发射活性等特性,铷在光学和激光技术中被使用。它在电子、通信和生物医学应用中也具有重要意义 (Ertan, 2017)。

钙钛矿-硅串联太阳能电池:对铷多阳离子钙钛矿的研究显示其在提高钙钛矿-硅串联太阳能电池效率方面的有效性,达到接近26%的效率 (Duong et al., 2017)。

农业研究:铷已被用于标记玉米植株和新出现的欧洲玉米螟蛾,以进行跟踪和研究,而不对昆虫产生不良影响 (Legg & Chiang, 1984)。

晶体学中的蛋白质相位:结合到蛋白质表面的铷离子已被用于晶体结构中的相位,展示了它在研究蛋白质结构和与一价金属离子相互作用方面的实用性 (Korolev et al., 2001)。

纳米技术:在纳米技术领域,铷蒸汽已被用于原子包覆波导,展示了在芯片上实现高效光-物质相互作用的重要性。这对于慢速和存储光非线性光学和量子计算应用至关重要 (Stern et al., 2013)。

医学和生物医学研究:铷-82在临床上被用作心脏血流的示踪剂,对铷在精神病学中的研究探讨了其在情感障碍和精神分裂症中的意义 (Venetskii, 1865); (Malek-Ahmadi & Williams, 1984)。

化学研究和同位素研究:铷被用于研究离子交换色谱中的同位素效应,展示了它在化学和同位素研究中的实用性 (Kawada et al., 1988)。

环境研究:铷已被用作水生昆虫扩散的元素标记物,为生态研究中幼虫和成虫生活阶段整合提供了见解 (Payne & Dunley, 2002)。

原子和频率标准:铷-87的超精细分裂对气体频率标准的发展具有重要意义,展示了它在精密测量和时间测量中的重要性 (Essen et al., 1961)。

材料科学和晶体学:对铷双(吡啶-2,6-二羧酸)-铬酸铷(III)的晶体和分子结构的研究对材料科学和晶体学具有重要意义 (Fürst et al., 1979)。

Safety And Hazards

未来方向

The future outlook for the Rubidium chromate market is expected to be positive, with a projected compound annual growth rate (CAGR) during the forecasted period . The increasing demand for Rubidium chromate in various industries, such as pharmaceuticals, manufacturing, and research laboratories, is expected to drive market growth .

Relevant Papers One relevant paper titled “The Crystal Structure of Rubidium Chromate, Rb2CrO4” discusses the crystal structure of Rubidium chromate . Another paper titled “RUBIDIUM CHROMATE: STANDARD MOLAR ENTHALPIES OF …” could not be retrieved for analysis .

性质

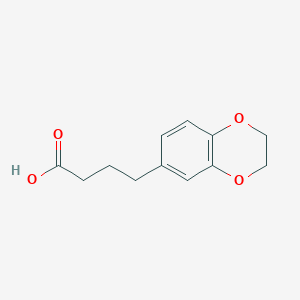

IUPAC Name |

dioxido(dioxo)chromium;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O.2Rb/q;;;2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLJFWCCZKCVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

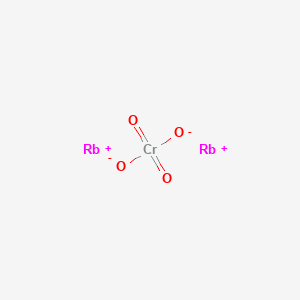

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Rb+].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrO4Rb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015531 | |

| Record name | Rubidium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.929 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubidium chromate | |

CAS RN |

13446-72-5 | |

| Record name | Rubidium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), rubidium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)